N-prop-2-enylquinoxaline-2-carboxamide

Description

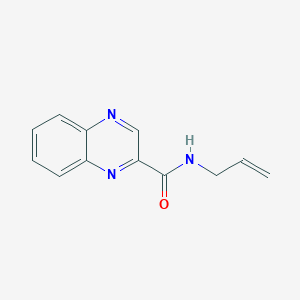

N-Prop-2-enylquinoxaline-2-carboxamide is a quinoxaline derivative characterized by a carboxamide functional group at the 2-position of the quinoxaline core and a prop-2-enyl (allyl) substituent on the amide nitrogen. Quinoxalines are heterocyclic compounds with two nitrogen atoms in a bicyclic structure, known for their versatility in medicinal chemistry due to their electronic properties and ability to interact with biological targets .

The allyl substituent introduces moderate lipophilicity, which may enhance cell membrane permeability compared to bulkier groups like benzyl or smaller alkyl chains. This balance of steric and electronic effects could optimize interactions with enzymes such as decaprenylphosphoryl-β-D-ribose oxidase (DprE1), a validated target for tuberculosis drug development .

Properties

IUPAC Name |

N-prop-2-enylquinoxaline-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c1-2-7-13-12(16)11-8-14-9-5-3-4-6-10(9)15-11/h2-6,8H,1,7H2,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNFSODZIXINTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=NC2=CC=CC=C2N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties of Quinoxaline Derivatives

*Estimated based on quinoxaline-2-carboxaldehyde (C₉H₆N₂O, 158.16 g/mol) with allyl substitution.

Key Observations:

- Amide vs. Ester Stability: Amides (e.g., this compound) exhibit superior hydrolytic stability compared to esters, making them more suitable for drug development .

- N-Oxide Derivatives: 1,4-di-N-oxide quinoxalines exhibit distinct redox properties, enabling interactions with enzymes involved in oxidative stress pathways, which are absent in non-oxidized analogs like this compound .

Antitubercular Activity

N-Substituted quinoxaline-2-carboxamides, such as N-benzyl derivatives with halogen substituents, show potent inhibition of Mycobacterium tuberculosis (e.g., MIC values <1 µg/mL) . The allyl-substituted analog may exhibit comparable activity due to its balanced lipophilicity, though experimental validation is required.

Anticancer Potential

1,4-Di-N-oxide derivatives demonstrate anticancer activity via DNA intercalation and ROS generation . In contrast, non-oxidized carboxamides like this compound may rely on alternative mechanisms, such as enzyme inhibition (e.g., DprE1), highlighting structural-activity divergences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.